(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of R 7 Fluoro 2,3 Dihydrobenzofuran 3 Amine
(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral molecule that combines the key structural features discussed above: a dihydrobenzofuran scaffold, a fluorine substituent, and a chiral amine.
| Property | Value |
| IUPAC Name | (3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine |
| CAS Number | 1212960-33-2 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | Solid (hydrochloride salt) |
| Chirality | (R)-enantiomer |
This table is interactive. You can sort and filter the data.
Synthesis of R 7 Fluoro 2,3 Dihydrobenzofuran 3 Amine
The enantioselective synthesis of (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a challenging yet crucial process for its application in the development of single-enantiomer pharmaceuticals. While specific, detailed synthetic routes for this particular compound are not extensively documented in publicly available literature, general strategies for the synthesis of chiral 3-aminodihydrobenzofurans can be inferred.
A plausible synthetic approach would likely involve the following key steps:
Synthesis of the Dihydrobenzofuranone Core: The synthesis would likely commence with the formation of 7-fluoro-2,3-dihydrobenzofuran-3-one.
Asymmetric Reduction or Reductive Amination: To introduce the chiral amine at the 3-position, an asymmetric method would be employed. This could involve the asymmetric reduction of the ketone to the corresponding chiral alcohol, followed by conversion to the amine with retention of stereochemistry. Alternatively, direct asymmetric reductive amination of the ketone could be utilized, employing a chiral catalyst or auxiliary to control the stereochemical outcome and yield the desired (R)-enantiomer.
Catalytic methods, such as iridium-catalyzed intramolecular hydroarylation, have been reported for the enantioselective synthesis of substituted dihydrobenzofurans and could potentially be adapted for this specific target. nii.ac.jp Biocatalytic strategies, which often offer high stereoselectivity, could also be a viable approach. rochester.edu
Role in Medicinal Chemistry
The structural features of (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine make it a highly attractive building block in medicinal chemistry. The dihydrobenzofuran scaffold is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral amine provides a key interaction point with biological receptors and allows for the introduction of further diversity.
While specific drugs containing this exact fragment are not widely reported in the public domain, it is plausible that this compound is utilized as an intermediate in the synthesis of more complex molecules being investigated as potential therapeutic agents. Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been studied for their anti-inflammatory and potential anticancer activities. nih.gov The presence of the chiral amine in this compound would allow for the stereoselective synthesis of compounds with potentially improved efficacy and reduced off-target effects.
Applications in Materials Science
Currently, there is no publicly available information to suggest that (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine has been utilized in the field of materials science. The research focus for this and similar molecules appears to be predominantly in the area of medicinal chemistry and drug discovery.
Conclusion
Retrosynthetic Analysis of the 2,3-Dihydrobenzofuran-3-amine Core
A retrosynthetic analysis of the 2,3-dihydrobenzofuran-3-amine core reveals several strategic disconnections to arrive at simpler, commercially available starting materials. The primary disconnection points are the C-N bond at the 3-position and the C-O bond of the dihydrofuran ring.
One common strategy involves the disconnection of the C3-N bond, leading back to a 2,3-dihydrobenzofuran-3-one or a related electrophilic precursor. The amine functionality can then be introduced in the forward synthesis via methods such as reductive amination. Further disconnection of the dihydrofuran ring, typically through a C-O bond cleavage, can lead to a substituted 2-halophenol derivative. For instance, an intramolecular Williamson ether synthesis from a suitably functionalized 2-halophenol bearing a side chain with a leaving group is a plausible approach.
Another key retrosynthetic pathway involves an intramolecular cyclization of a 2-alkenylphenol derivative. In this approach, the dihydrofuran ring is formed through an intramolecular hydroalkoxylation or a related cyclization reaction. The stereochemistry at the C3 position is often established through asymmetric catalysis during the cyclization step. The amine group can be introduced either before or after the cyclization.
Enantioselective Synthetic Approaches for the Chiral Center at C3
The establishment of the chiral center at the C3 position with high enantiomeric purity is a critical aspect of the synthesis of this compound. Several powerful strategies have been developed to achieve this, broadly categorized into asymmetric catalysis and chiral resolution.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers an efficient and atom-economical approach to directly generate the desired enantiomer. This can be achieved through the use of chiral catalysts that can influence the stereochemical outcome of the reaction.
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including the synthesis of chiral heterocycles. rsc.org In the context of 2,3-dihydrobenzofuran (B1216630) synthesis, CPAs can catalyze intramolecular cyclization reactions of suitable precursors. For instance, the asymmetric Prins cyclization of in situ generated quinone methides with various nucleophiles, catalyzed by a chiral phosphoric acid, can provide access to functionalized dihydrobenzofuran derivatives with high diastereo- and enantioselectivities. nih.gov While a specific application to the synthesis of this compound is not extensively documented, the general methodology holds significant promise. The mechanism is believed to involve the activation of a carbonyl group or an imine by the chiral phosphate (B84403) anion, which then directs the nucleophilic attack in a stereocontrolled manner. h-its.org The enantioselectivity of these reactions is often dependent on the specific structure of the CPA catalyst and the reaction conditions. h-its.org
Transition metal catalysis provides a versatile platform for the enantioselective synthesis of 2,3-dihydrobenzofurans. tandfonline.com Catalysts based on rhodium, palladium, copper, and nickel have all been successfully employed in various asymmetric transformations to construct the dihydrobenzofuran core.
Rhodium-catalyzed reactions, such as the asymmetric hydrogenation of benzofurans or the intramolecular C-H insertion of diazo compounds, can lead to chiral 2,3-dihydrobenzofurans. nih.govkaist.ac.krthieme.com For example, rhodium(II) octanoate (B1194180) has been used to catalyze the decomposition of 2-diazo-3-siloxybutenoates in the presence of vinyl ethers to produce dihydrofurans with high asymmetric induction. nih.govkaist.ac.kr
Palladium-catalyzed reactions are particularly prevalent in this field. thieme-connect.comacs.orgnih.govsemanticscholar.org Asymmetric Heck reactions, Tsuji-Trost reactions, and C-H activation/cyclization cascades have been developed to afford enantioenriched 2,3-dihydrobenzofurans. thieme-connect.comacs.org For instance, a palladium/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been reported to produce chiral -alkenyl-substituted 2,3-dihydrobenzofurans with high yields and enantioselectivities. thieme-connect.com The synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans via a palladium-catalyzed Heck-Matsuda reaction has also been demonstrated with a substrate bearing a 7-bromo substituent, a close analogue to the target 7-fluoro compound. nih.gov
The following table summarizes representative examples of transition metal-catalyzed syntheses of chiral 2,3-dihydrobenzofuran analogues.
| Catalyst/Ligand | Substrate(s) | Product | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃·CHCl₃ / TY-Phos | o-bromophenol, 1,3-dienes | -alkenyl-2,3-dihydrobenzofurans | up to 99 | up to 99 | thieme-connect.com |
| Rh₂(OAc)₄ | 2-diazo-3-siloxybutenoate, vinyl ether | 2,3-dihydrofurans | - | high | nih.gov |
| PdCl₂(CH₃CN)₂ / Chiral Ligand | 2-iodophenol, methyl bromomethacrylate | 3,3-disubstituted-2,3-dihydrobenzofurans | - | - | tandfonline.com |
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. nih.gov Chiral amines, thioureas, and other small organic molecules can act as catalysts to promote various asymmetric transformations. nih.gov For instance, the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives has been achieved via an intramolecular Michael addition using a bifunctional tertiary amine-thiourea catalyst. nih.govresearchgate.net These methods often proceed under mild conditions and can provide access to products with high stereocontrol. nih.govresearchgate.net
The table below presents an example of an organocatalytic approach to synthesize chiral 2,3-dihydrobenzofurans.
| Catalyst | Reaction Type | Product | dr | er | Reference |
| Bifunctional tertiary amine-thiourea | Intramolecular Michael Addition | trans-2,3-disubstituted 2,3-dihydrobenzofurans | up to 96:4 | 95:5 | nih.govresearchgate.net |
Chiral Resolution Techniques for Racemic Mixtures
When a racemic mixture of 7-fluoro-2,3-dihydrobenzofuran-3-amine (B2453454) is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.orglibretexts.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.govyoutube.com After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. While effective, this method is often laborious and results in a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. wikipedia.org
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful and widely used technique for the separation of enantiomers on both laboratory and industrial scales. nih.gov This method provides direct access to both enantiomers in high purity. The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate. researchgate.net
In this method, a solution of racemic 7-Fluoro-2,3-dihydrobenzofuran-3-amine is passed through a chromatography column packed with a CSP. The differential diastereomeric interactions between the enantiomers and the chiral surface of the stationary phase cause one enantiomer to travel through the column more slowly than the other. This results in their separation, allowing for the collection of the desired (R)-enantiomer as a distinct fraction. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of racemic compounds. researchgate.net Techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common implementations of this approach. nih.gov
Biocatalytic Transformations for Enantiopure Synthesis
Biocatalysis has emerged as a green and highly efficient alternative for producing enantiopure compounds. By harnessing the catalytic power of enzymes, it is possible to create chiral molecules with exceptional levels of stereoselectivity.
Engineered Enzyme-Mediated Reactions (e.g., Myoglobin (B1173299) Variants for Cyclopropanation)
A sophisticated strategy for the enantiopure synthesis of chiral 2,3-dihydrobenzofurans involves the use of engineered enzymes. Researchers have successfully redesigned heme proteins, such as myoglobin, to catalyze reactions not found in nature. One such "abiological" transformation is the asymmetric cyclopropanation of olefins.
This approach can be used to construct the chiral core of dihydrobenzofuran analogues. The process typically involves the reaction of a substituted styrene (B11656) with a diazo reagent, catalyzed by an engineered myoglobin variant. The enzyme's chiral environment directs the reaction to produce a specific enantiomer of the resulting cyclopropane (B1198618) product with very high enantiomeric excess. This chiral cyclopropane can then serve as a versatile intermediate that is converted through subsequent chemical steps into the final (R)-2,3-dihydrobenzofuran-3-amine scaffold. This chemoenzymatic strategy highlights the power of combining biocatalysis with traditional organic synthesis to access valuable chiral molecules.
Strategies for Introducing the Fluorine Atom at the 7-Position
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). In this approach, a pre-formed 2,3-dihydrobenzofuran ring system would be subjected to a fluorinating agent. The position of fluorination is directed by the existing substituents on the aromatic ring. Reagents containing a nitrogen-fluorine (N-F) bond are the most common electrophilic fluorinating agents due to their relative stability and safety.
Table 2: Representative Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| Selectfluor® | F-TEDA-BF4 | Cationic, highly reactive, widely used |
| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective for fluorinating carbanions and activated rings |
For this strategy to be effective in producing the 7-fluoro isomer, the directing effects of the substituents on the benzofuran (B130515) ring must favor electrophilic attack at the C-7 position.
Nucleophilic Fluorination Approaches (e.g., from Diazonium Tetrafluoroborate (B81430) Salts)
A classic and reliable method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This reaction is particularly useful when starting from an aromatic amine precursor.
The synthesis would begin with a 7-amino-2,3-dihydrobenzofuran derivative. This amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The addition of fluoroboric acid (HBF₄) then precipitates the corresponding aryldiazonium tetrafluoroborate salt. byjus.com This isolated salt is then carefully heated, causing it to decompose. During this thermal decomposition, nitrogen gas and boron trifluoride are released, and the fluorine atom from the tetrafluoroborate anion substitutes the diazonium group on the aromatic ring, yielding the desired 7-fluoro-2,3-dihydrobenzofuran (B11812557) product. wikipedia.orgbyjus.com This method provides a regiochemically precise way to install the fluorine atom at the 7-position.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Fluoro-2,3-dihydrobenzofuran-3-amine |
| 7-amino-2,3-dihydrobenzofuran-3-amine |
| (+)-Tartaric Acid |
| (-)-Malic Acid |
| (1R)-(-)-10-Camphorsulfonic acid |
| (S)-(+)-Mandelic Acid |
| (+)-Cinchotoxine |
| Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |
| N-Fluorobenzenesulfonimide (NFSI) |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) |
| Nitrous acid |
| Sodium nitrite |
| Fluoroboric acid |
Fluorine Introduction via Perfluorinated Precursors
The synthesis of fluorinated organic compounds is a significant area of research due to the unique properties that fluorine atoms impart to molecules, such as altered metabolic stability and binding affinity. ijournals.cnnih.gov While direct fluorination of the dihydrobenzofuran ring can be challenging, the use of perfluorinated or polyfluorinated precursors offers a viable synthetic route. These methods often involve building the heterocyclic ring system from starting materials that already contain the C-F bond.
One of the foundational techniques in this field is electrochemical fluorination (ECF), also known as the Simons Process, which is a versatile method for preparing perfluorinated compounds on a large scale. uni-wuerzburg.de This process utilizes anhydrous hydrogen fluoride (B91410) as both the solvent and the fluorine source. Another approach is direct fluorination using elemental fluorine (F₂) or other potent fluorinating agents like chlorine trifluoride (ClF₃). uni-wuerzburg.de However, these reactions can be highly exothermic and difficult to control. nih.gov
A more controlled strategy involves the use of internal perfluoroolefins as building blocks. These compounds can react with various nucleophiles to introduce fluorine-containing fragments into a molecule, which can then be elaborated into the desired heterocyclic structure. fluorine1.ru The synthesis of fluorinated heterocycles often relies on electrophilic or radical substitution reactions on a pre-existing furan (B31954) or benzofuran core, though this can present challenges with regioselectivity. researchgate.net For a target like 7-fluoro-2,3-dihydrobenzofuran-3-amine, a synthetic strategy would likely involve starting with a suitably fluorinated phenol (B47542) or benzene (B151609) derivative and constructing the dihydrobenzofuran ring onto this scaffold.
Ring-Closing and Annulation Reactions for Dihydrobenzofuran Core Formation
The construction of the dihydrobenzofuran core is the cornerstone of the synthesis. Several modern catalytic and non-catalytic methods have been developed to achieve this transformation efficiently.
Tandem SNAr-Cyclocondensation Pathways
Tandem reactions that combine a Nucleophilic Aromatic Substitution (SNAr) with a subsequent cyclocondensation step provide a powerful pathway to dihydrobenzofurans. This approach typically begins with an ortho-halophenol derivative. A fluoride-induced desilylation of a precursor like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) can generate an o-quinone methide intermediate. organic-chemistry.org This intermediate is then susceptible to a Michael addition by various nucleophiles, followed by an intramolecular 5-exo-tet cyclization that displaces the bromide anion to form the 2,3-dihydrobenzofuran ring. organic-chemistry.org This one-pot method is synthetically valuable for creating substituted dihydrobenzofurans. organic-chemistry.org
[4+1] Cycloaddition Reactions
[4+1] cycloaddition reactions represent an atom-economical method for constructing five-membered rings. In the context of dihydrofuran synthesis, this reaction often involves the copper-catalyzed cycloaddition of enones with diazo compounds. nih.gov While many strategies exist for dihydrofuran synthesis, catalytic asymmetric versions have been a key area of development. nih.gov The use of chiral ligands with a copper catalyst can induce high levels of diastereoselectivity and enantioselectivity in the formation of highly substituted 2,3-dihydrofurans. nih.gov
Palladium-catalyzed chiral [4+1] cyclization has also emerged as a method to produce enantioselective dihydrobenzofurans. rsc.org This process can involve the reaction of leaving group-substituted aryl ethers with cyclic vinyl methylene (B1212753) ketones, proceeding through a sequence of allylation and C-H activation steps to yield the final products with high enantiomeric ratios. rsc.org Isocyanide-based [4+1] cycloaddition reactions have also been explored for the synthesis of various five-membered heterocycles, highlighting the versatility of this cycloaddition strategy. rsc.org
Intramolecular C-H Activation and Cyclization Methods
Direct C-H activation has become a powerful tool in organic synthesis, eliminating the need for pre-functionalized starting materials like halogenated arenes. pitt.edu For the synthesis of dihydrobenzofurans, intramolecular C-H activation/cyclization reactions catalyzed by transition metals such as palladium, rhodium, and copper are particularly prominent.
Palladium-catalyzed methods often involve the C-H activation of a phenol derivative followed by C-O cyclization. acs.orgacs.org These reactions can be directed by a proximate hydroxyl group to construct the dihydrobenzofuran ring, including spirocyclic versions. acs.org Similarly, Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes enables a redox-neutral [3+2] annulation to form dihydrobenzofurans. organic-chemistry.org Dirhodium carboxylate catalysts have been employed for stereoselective C-H insertion reactions of aryldiazoacetates to build the dihydrobenzofuran skeleton with excellent diastereoselectivity and enantiopurity. nih.gov
The table below summarizes representative conditions for these C-H activation/cyclization reactions.
| Catalyst System | Directing Group/Substrate | Reaction Type | Oxidant/Additive | Solvent | Typical Yield | Ref. |
| Pd(OAc)₂ / Ligand | Phenol | C-H Activation/C-O Cyclization | Air / Base | Various | Good | acs.org |
| [RhCp*Cl₂]₂ | N-Phenoxyacetamide + Diene | [3+2] Annulation | AgSbF₆ | DCE | 52-82% | nih.gov |
| Dirhodium Carboxylate | Aryldiazoacetate | C-H Insertion | - | Toluene | High | nih.gov |
| Pd(OAc)₂ / Pyridine | Arene + Olefin | Oxidative Heck Cyclization | Benzoquinone | t-AmOH/AcOH | up to 82% | pitt.edu |
Oxidative Cyclization Reactions
Oxidative cyclization methods provide another direct route to the dihydrobenzofuran core, often starting from simple phenols and alkenes. A notable example is the photocatalytic oxidative [3+2] cycloaddition. nih.gov In this method, a visible light-activated ruthenium photocatalyst oxidizes a phenol to a radical cation, which ultimately forms a phenoxonium cation. This electrophilic species is then trapped by an electron-rich alkene to generate the dihydrobenzofuran product. nih.gov This approach is modular and has been applied to the synthesis of various bioactive natural products containing the dihydrobenzofuran scaffold. nih.gov
Manganese(III) acetate (B1210297) can also be used as an oxidant to mediate the cycloaddition of 2-cyclohexenones with alkenes, providing a one-pot reaction to access dihydrobenzofurans, albeit sometimes in modest yields. acs.org Another strategy involves the direct oxidative Heck cyclization, which is an intramolecular Fujiwara-Moritani arylation. pitt.edunih.gov This palladium-catalyzed reaction activates an aromatic C-H bond for addition into an unactivated olefin, providing a pathway to functionalized benzofurans and dihydrobenzofurans. pitt.edu
| Method | Reactants | Catalyst/Oxidant | Key Features | Ref. |
| Photocatalytic [3+2] Cycloaddition | Phenol + Alkene | Ru(bpz)₃²⁺ / (NH₄)₂S₂O₈ | Visible light, mild conditions | nih.gov |
| Mn(OAc)₃-Based Cycloaddition | 2-Cyclohexenone + Alkene | Mn(OAc)₃ | One-pot, modest yields | acs.org |
| Oxidative Heck Cyclization | Aryl-tethered Olefin | Pd(OAc)₂ / Benzoquinone | Intramolecular C-H activation | pitt.edunih.gov |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, increase yields, and promote greener chemical processes. frontiersin.org The synthesis of heterocyclic compounds, including dihydrobenzofurans, has benefited significantly from this technology. nih.govnih.gov
Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes. For instance, the synthesis of dihydrobenzo pitt.edursc.orgimidazo[1,2-a]pyrimidin-4-ones was achieved in just 2 minutes with excellent yields (74-94%) under microwave irradiation. nih.gov In the context of benzofuran synthesis, microwave energy has been applied to the condensation of salicylaldehydes with chloroacetic acid esters under solventless, phase-transfer catalytic conditions, demonstrating a green and efficient approach. researchgate.net The fast, volumetric heating provided by microwaves can lead to improved process control and, in some cases, can enable reactions that are not feasible under conventional heating. frontiersin.orgnih.gov The application of microwave heating is compatible with many of the catalytic systems described previously, including palladium-catalyzed C-H arylations, potentially enhancing their efficiency and sustainability. frontiersin.org
Functional Group Interconversions for Amine Introduction
A critical step in the synthesis of the target compound is the introduction of the amine group at the C3 position. This is often accomplished late in the synthetic sequence through functional group interconversions.
Reduction of Nitro or Azido (B1232118) Precursors to Amine
A common and reliable method for introducing a primary amine is through the reduction of a corresponding nitro or azido group.
The reduction of nitro compounds to amines is a fundamental transformation in organic chemistry. wikipedia.org For the synthesis of dihydrobenzofuran amines, this would involve the preparation of a 3-nitro-2,3-dihydrobenzofuran intermediate. A variety of reducing agents can be employed for this conversion. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for reducing both aliphatic and aromatic nitro groups to the corresponding amines. wikipedia.orgcommonorganicchemistry.com Other methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride, which offer mild conditions and good functional group tolerance. commonorganicchemistry.comunimi.it A metal-free option involves using tetrahydroxydiboron (B82485) with an organocatalyst, which can selectively reduce nitroarenes at room temperature. acs.org
Alternatively, the amine can be introduced via an azide (B81097) precursor. The reduction of azides is an excellent method for producing primary amines due to the clean nature of the reaction, which releases nitrogen gas as the only byproduct. cmu.eduyoutube.com This transformation can be achieved through several methods:
Catalytic Hydrogenation: Similar to nitro reduction, catalytic hydrogenation with catalysts like Pd/C is a standard method for converting azides to amines. youtube.comthieme-connect.de
Staudinger Reaction: This reaction involves treating the azide with a phosphine (B1218219), like triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine. organic-chemistry.org
Metal-Mediated Reductions: Reagents like tin(II) chloride can effectively reduce azides. organic-chemistry.org Additionally, a catalytic system using sodium borohydride (B1222165) in the presence of tin(IV) 1,2-benzenedithiolate has been shown to reduce a wide range of azides to amines in excellent yields under mild conditions. cmu.edu Iron oxide nanoparticles with hydrazine (B178648) hydrate (B1144303) have also been used as a recyclable catalytic system for this purpose. rsc.org
The choice of method depends on the other functional groups present in the molecule to ensure chemoselectivity. For instance, when a molecule contains other reducible groups, milder and more selective reagents are preferred. thieme-connect.de
Table 1: Comparison of Reagents for Nitro and Azide Reduction
| Precursor | Reagent System | Advantages | Disadvantages | Citations |
| Nitro (-NO₂) Group | H₂ with Pd/C, PtO₂, or Raney Nickel | High efficiency, widely applicable | Can reduce other functional groups (e.g., alkenes, benzyl (B1604629) ethers) | wikipedia.orgcommonorganicchemistry.com |
| Fe or Zn in Acetic Acid | Mild, good for preserving other reducible groups | Requires acidic conditions, stoichiometric metal use | commonorganicchemistry.comunimi.it | |
| Tin(II) Chloride (SnCl₂) | Mild, selective | Generates tin byproducts | wikipedia.org | |
| Azido (-N₃) Group | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Clean reaction (N₂ byproduct), high yield | Can reduce other functional groups | youtube.comthieme-connect.de |
| Staudinger Reaction (e.g., PPh₃, then H₂O) | Mild, highly selective | Stoichiometric phosphine oxide byproduct | organic-chemistry.org | |
| NaBH₄ with catalytic tin salts | Mild conditions, excellent yields | Uses tin catalyst | cmu.edu |
Amine Formation via Mitsunobu Reaction (indirect)
The Mitsunobu reaction provides a powerful and versatile indirect route for converting a secondary alcohol into a primary amine with inversion of stereochemistry. organic-chemistry.orgnih.gov This is particularly useful for establishing the chiral center at the C3 position of the dihydrobenzofuran ring.
The process typically involves a two-step sequence starting from a 2,3-dihydrobenzofuran-3-ol intermediate:
Introduction of an Azide: The alcohol is reacted with a source of azide, such as diphenylphosphoryl azide (DPPA) or sodium azide, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the activated hydroxyl group by the azide nucleophile with complete inversion of configuration. organic-chemistry.orgnih.gov
Reduction of the Azide: The resulting 3-azido-2,3-dihydrobenzofuran is then reduced to the corresponding 3-amino derivative using one of the methods described previously, such as catalytic hydrogenation or the Staudinger reaction. thieme-connect.deorganic-chemistry.org
This indirect approach is advantageous because it allows for precise control of the stereochemistry at the C3 position, which is crucial for synthesizing the enantiopure (R)- or (S)-amine. nih.gov The choice of nitrogen nucleophile in the Mitsunobu step is critical; while direct amination with ammonia (B1221849) derivatives is challenging due to the acidity requirements of the reaction, using hydrogen azide (often generated in situ) or phthalimide (B116566) (followed by Gabriel hydrolysis) provides a reliable pathway to the primary amine. organic-chemistry.org
Synthesis of Key Precursors and Building Blocks
The successful synthesis of the target molecule relies on the efficient construction of the core dihydrobenzofuran structure, which is typically assembled from readily available starting materials.
Substituted Phenol Derivatives as Starting Materials
Substituted phenols are fundamental building blocks for the synthesis of the 2,3-dihydrobenzofuran scaffold. rsc.orgoregonstate.edu For the target molecule, a 2-fluoro-6-substituted phenol would be a logical starting point. The dihydrobenzofuran ring is then formed by constructing the five-membered oxygen-containing ring onto the phenol template.
Several strategies utilize phenols for this purpose:
Oxidative [3+2] Cycloaddition: Phenols can react with alkenes in an oxidative [3+2] cycloaddition to form the dihydrobenzofuran core. nih.gov This reaction can be promoted by photocatalysis, using visible light and a suitable photocatalyst, which allows for the use of mild and environmentally benign oxidants. nih.gov This method is modular and tolerates a wide range of substituents on both the phenol and alkene partners.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to construct the dihydrobenzofuran ring. For example, o-halophenols can undergo a Heck/Tsuji-Trost reaction with 1,3-dienes to yield alkenyl-substituted dihydrobenzofurans with high enantioselectivity when a chiral ligand is used. nih.gov
Claisen Rearrangement: The Claisen rearrangement of appropriately substituted allyl aryl ethers, derived from phenols, provides another route to dihydrobenzofuran precursors. nih.gov
The specific substitution pattern on the phenol derivative is critical as it dictates the final substitution on the benzofuran ring. oregonstate.edu
Benzofuranone Intermediates
Benzofuran-3(2H)-ones are valuable intermediates in the synthesis of 3-substituted 2,3-dihydrobenzofurans. nih.gov The ketone functionality at the C3 position serves as a handle for introducing the desired amine group.
For instance, a 7-fluoro-benzofuran-3(2H)-one can be synthesized and then converted to the target amine. uni.lu The synthesis of these benzofuranone intermediates can be achieved through methods like the gold-catalyzed cycloisomerization of o-alkynyl phenols. nih.gov The subsequent conversion of the benzofuranone to the amine could proceed via:
Reductive Amination: The ketone is reacted with an ammonia source (or a protected amine equivalent like a hydroxylamine) under reducing conditions to form the amine directly.
Reduction to Alcohol and Conversion: The ketone is first reduced to the corresponding alcohol (2,3-dihydrobenzofuran-3-ol). This alcohol can then be converted to the amine using methods like the Mitsunobu reaction described in section 2.5.2.
One-pot syntheses starting from para-quinone methides have also been developed to produce functionalized benzofuran-2(3H)-ones. rsc.org
Table 2: Synthetic Routes Involving Benzofuranone Intermediates
| Starting Material | Key Transformation | Intermediate | Subsequent Steps | Citations |
| o-Alkynyl Phenols | Gold-catalyzed cycloisomerization | Benzofuran-3(2H)-one | Reductive amination or Reduction to alcohol followed by Mitsunobu reaction | nih.gov |
| para-Quinone Methides | [4+1] Annulation | Benzofuran-2(3H)-one | Further functionalization and conversion | rsc.org |
Chalcone (B49325) Intermediates in Dihydrobenzofuran Formation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.gov They can serve as precursors to the 2,3-dihydrobenzofuran skeleton. The core structure of a chalcone is an α,β-unsaturated ketone. researchgate.net
The synthesis of chalcones typically involves a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base. nih.govnih.gov For the synthesis of a dihydrobenzofuran, an o-hydroxychalcone would be a key intermediate. The dihydrobenzofuran ring can then be formed through an intramolecular cyclization reaction. For example, the conjugate addition of the phenolic oxygen to the α,β-unsaturated system, often promoted by an acid or base catalyst, leads to the formation of the five-membered ring. This cyclization yields a 2-aryl-2,3-dihydrobenzofuran structure. While this route is well-established for certain substitution patterns, adapting it for the specific synthesis of this compound would require a multi-step sequence to install the amine at the C3 position, potentially involving oxidation of the C3 position followed by the functional group interconversions discussed earlier.
Elucidation of Reaction Pathways and Catalytic Cycles
The formation of the 2,3-dihydrobenzofuran scaffold is achieved through a variety of reaction pathways, often involving complex catalytic cycles. A prominent strategy involves the in situ generation of ortho-quinone methide (o-QM) intermediates, which then undergo cyclization. organic-chemistry.orgrsc.orgacs.org One such pathway begins with a fluoride-induced desilylation of a protected phenol, which triggers the elimination of a leaving group (like a nitrate anion) to form the reactive o-QM. rsc.orgacs.org This intermediate is then trapped by a nucleophile, leading to a phenoxide that undergoes an intramolecular 5-exo-tet cyclization to yield the dihydrobenzofuran ring system. organic-chemistry.orgrsc.org
Transition metal catalysis offers a diverse set of pathways for constructing this heterocyclic core. Various metals, including palladium, copper, nickel, and rhodium, have been employed to catalyze intramolecular cyclizations. nih.govacs.orgrsc.org
Palladium and Copper: A common approach involves a Sonogashira coupling between terminal alkynes and iodophenols, catalyzed by both palladium and copper complexes. The resulting intermediate undergoes intramolecular cyclization to form the benzofuran ring. acs.org In other palladium-catalyzed systems, an intramolecular Heck reaction can be used to form the tricyclic core of related structures. acs.orgrsc.org
Nickel: Nickel catalysts have been shown to facilitate the intramolecular nucleophilic addition of aryl halides to ketones, providing an effective route to benzofuran derivatives. nih.gov
Rhodium: Rhodium catalysis enables chemodivergent syntheses through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, proceeding via C-H and C-C bond activation. rsc.org
Cascade catalysis presents another advanced pathway. For instance, a dual-catalyst system can be used for the complete hydrogenation of benzofurans. The first catalyst, such as a chiral Ru-NHC complex, performs an enantioselective partial hydrogenation to yield a chiral 2,3-dihydrobenzofuran intermediate. nih.gov A second, heterogeneous catalyst then completes the hydrogenation of the benzene ring, guided by the stereocenter established in the first step. nih.gov
| Catalytic System | Reaction Type | Key Mechanistic Step | Reference |
|---|---|---|---|
| Pd/Cu | Sonogashira Coupling / Cyclization | Intramolecular cyclization of alkyne-phenol intermediate | acs.org |
| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | Activation for addition of aryl halide to ketone | nih.gov |
| Ru((R,R)-SINpEt)₂ | Asymmetric Hydrogenation | Partial reduction of benzofuran ring | nih.gov |
| Rh(II) | C-H/C-C Activation | Coupling with ring-opening of alkylidenecyclopropanes | rsc.org |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Protonation and activation of quinone monoimines | researchgate.net |
Role of Catalyst-Substrate Interactions in Stereochemical Control
Achieving high enantioselectivity in the synthesis of this compound hinges on precise stereochemical control, which is dictated by the interactions between the catalyst and the substrate. Chiral catalysts create a defined three-dimensional environment that favors the formation of one enantiomer over the other.
Several classes of catalysts are effective in this regard:
Chiral Phosphoric Acids: These Brønsted acid catalysts have been successfully used in enantioselective [3+2] cyclization reactions. researchgate.net The catalyst protonates the substrate, such as a quinone, forming a chiral ion pair. This interaction guides the approach of the second reactant, ensuring the cycloaddition occurs in a stereodefined manner.
Chiral Squaramides: In domino Michael/O-alkylation reactions, chiral squaramide catalysts can establish multiple stereocenters, including both central and axial chirality. researchgate.net The catalyst interacts with the substrates through hydrogen bonding, orienting them in a specific conformation within the transition state to direct the stereochemical outcome. researchgate.net
Cinchona Alkaloids: These have been employed as chiral leaving groups in asymmetric [4+1] annulation reactions. nih.gov Their rigid structure effectively shields one face of the reactive intermediate, leading to highly enantio- and diastereoselective product formation. nih.gov
Organometallic Complexes: Chiral ligands coordinated to a metal center are fundamental to many asymmetric transformations. For example, new chiral spirophosphine ligands have been developed for phosphine-catalyzed [4+1] annulations of amines with allenes, affording dihydropyrroles with good enantiomeric excess. acs.org Similarly, the use of (S)-Me-CBS-oxazaborolidine in chiral reductions is a well-established method for setting stereochemistry early in a synthetic sequence. rsc.org
Ligands that are not necessarily chiral can also play a critical role. In a palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, urea-based ligands were found to outperform traditional phosphine ligands. acs.org These ligands facilitate the desired catalytic cycle, demonstrating that the entire catalyst structure, not just a chiral component, contributes to an efficient and selective transformation. acs.org
Transition State Analysis in Enantioselective Synthesis
Computational and experimental studies of reaction transition states provide deep insight into the origins of stereoselectivity. By analyzing the energies and geometries of different possible transition states, chemists can understand and predict why a particular stereoisomer is favored.
In the asymmetric [4+1] annulation between o-quinone methides and ammonium (B1175870) ylides, computational studies revealed the mechanistic basis for the observed high trans selectivity. nih.gov The reaction proceeds through a betaine (B1666868) intermediate. While the initial addition can form both cis- and trans-betaines, there is a rapid isomerization to the more thermodynamically stable trans-betaine. nih.gov The subsequent ring-closing step, which is the stereochemistry-determining step, proceeds from this trans-betaine intermediate, leading to the formation of the trans-2,3-dihydrobenzofuran product. The free-energy profile shows a higher energy barrier for the ring closure from the cis-betaine, further favoring the trans pathway. nih.gov
For the domino Michael/O-alkylation reaction catalyzed by a chiral squaramide, proposed transition state models illustrate how the catalyst organizes the substrates. researchgate.net The squaramide catalyst is believed to form multiple hydrogen bonds with both the naphthol substrate and the nitroalkene. This non-covalent network locks the reactants into a specific spatial arrangement, where one face of the nucleophile is selectively exposed to the electrophile, thereby controlling the absolute stereochemistry of the newly formed stereocenters. researchgate.net
Identification of Key Intermediates (e.g., o-Quinone Methides, Ylides)
Ortho-Quinone Methides (o-QMs): These are neutral, conjugated intermediates that are typically generated in situ due to their high reactivity. organic-chemistry.orgrsc.orgrsc.org Their formation is a key step in several synthetic strategies. Once formed, the o-QM acts as a powerful Michael acceptor. Nucleophilic attack at the exocyclic methylene carbon, followed by an intramolecular cyclization of the resulting phenoxide onto the benzylic position, furnishes the 2,3-dihydrobenzofuran skeleton. rsc.org
| Intermediate | Generation Method | Starting Material Example | Reference |
|---|---|---|---|
| o-Quinone Methide | Fluoride-induced desilylation and nitrate elimination | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | organic-chemistry.orgacs.org |
| o-Quinone Methide | Base-induced elimination of a tosyl group | 2-tosylalkylphenols | rsc.org |
| Ammonium Ylide | Deprotonation of an ammonium salt | Ammonium salts derived from α-bromoacetophenone and quinidine | nih.gov |
| Sulfur Ylide | Reaction of a sulfonium (B1226848) salt with a base | Dimethyl sulfoxonium methylide | rsc.orgrsc.org |
Ylides: Ylides are neutral molecules containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom (e.g., nitrogen, sulfur, or phosphorus). They are pivotal in various annulation reactions.
Ammonium Ylides: In the context of a [4+1] annulation, an ammonium ylide can be generated in situ from an ammonium salt. This ylide then attacks an o-QM intermediate to form a betaine, which subsequently cyclizes to give the dihydrobenzofuran product. nih.gov The structure of the ylide is critical, as computational studies have shown that ester- and amide-based ylides can lead to lower yields due to the longer lifetime of the betaine intermediate, which allows for side reactions. nih.gov
Sulfur Ylides: The reaction of o-QMs with sulfur ylides, such as dimethyl sulfoxonium methylide, is another established method for synthesizing the dihydrobenzofuran core. rsc.orgrsc.org
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in verifying the complex structure of this compound.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. While specific experimental spectra for this exact enantiomer are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. mdpi.comchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (C3), and the diastereotopic methylene protons of the dihydrofuran ring. The aromatic protons on the fluorinated benzene ring would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methine proton (H3) adjacent to the amine group would likely be a triplet, and the methylene protons (H2) would present as two separate multiplets due to their different spatial environments relative to the substituent at the chiral C3 position.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbon atoms in the aromatic ring would have their chemical shifts influenced by the fluorine substituent. The chiral C3 carbon bearing the amino group and the C2 methylene carbon would appear in the aliphatic region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine atom on the benzene ring, with its chemical shift and coupling to adjacent protons confirming its position.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | 110 - 130 |
| C-F | - | 155 - 160 (d, JC-F ≈ 240 Hz) |
| C-O (aromatic) | - | 145 - 150 (d, JC-F) |
| CH-N | ~4.5 | ~55 |
| CH₂-O | ~4.0 - 4.8 | ~75 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as a medium intensity doublet in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage in the dihydrofuran ring would produce a strong signal around 1200-1250 cm⁻¹. The C-F stretching of the fluoroaromatic group would be visible in the 1100-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations.
Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| C-O-C Stretch (Ether) | 1200 - 1250 |
| C-F Stretch (Aryl Fluoride) | 1100 - 1200 |
Note: These are predicted values.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to determine the molecular formula. The predicted exact mass for the protonated molecule [M+H]⁺ is a key value for its identification. uni.luuni.lu
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Predicted Exact Mass |
|---|---|---|
| [M+H]⁺ | C₈H₉FNO⁺ | 154.0663 |
Note: This is a calculated value.
X-ray Crystallography for Absolute Configuration Determination and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. While there is no publicly available crystal structure for this compound, this technique would be essential for unambiguously confirming the (R) configuration at the C3 position. The analysis would also reveal detailed information about bond lengths, bond angles, and the conformation of the dihydrofuran ring. The importance of this technique has been demonstrated in the structural analysis of other dihydrobenzofuran derivatives.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques are vital for assessing the enantiomeric purity of a chiral compound.
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. For this compound, a specific optical rotation value would be a characteristic physical property. This measurement is critical for quality control to ensure high enantiomeric excess, which is often a requirement for pharmaceutical intermediates. Although a specific value is not publicly documented, it would be a key parameter in its full characterization.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides crucial information about the stereochemical arrangement of atoms and chromophores within the molecule.
The electronic transitions of the chromophores in the dihydrobenzofuran system are key to its CD spectrum. For dihydrobenzofuran derivatives, the aromatic ring and the heterocyclic ring constitute the primary chromophores. The absorption bands in the UV-Vis region, typically around 220-300 nm, are associated with π→π* transitions of the benzene ring and n→π* transitions involving the oxygen heteroatom. The spatial orientation of the amine group at the chiral center at position 3 significantly influences these electronic transitions, leading to characteristic Cotton effects in the CD spectrum.
In the case of this compound, the fluorine atom at the 7-position on the aromatic ring also influences the electronic environment of the chromophore. This substitution can affect the energy of the electronic transitions and, consequently, the position and intensity of the Cotton effects observed in the CD spectrum.
To definitively assign the absolute configuration of this compound, the experimental CD spectrum would be compared with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). This computational approach allows for the prediction of the CD spectrum for a given enantiomer, and a match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.
Table of Expected CD Spectral Data
As specific experimental data for this compound is not available in the reviewed literature, the following table is a hypothetical representation based on the analysis of similar dihydrobenzofuran structures. The sign of the Cotton effect is the most critical parameter for determining the absolute configuration.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition |
| ~280 | Positive | ¹Lₑ (π→π) |
| ~230 | Negative | ¹Lₐ (π→π) |
| ~210 | Positive | n→π* |
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of molecules. For this compound, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be employed to perform geometry optimization. materialsciencejournal.org This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
The electronic structure can be elucidated through the same computational framework. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. Furthermore, the calculation of Mulliken atomic charges reveals the distribution of electron density across the molecule, highlighting electropositive and electronegative centers. materialsciencejournal.org This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents these charge distributions, offering a guide to intermolecular interactions.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C7-F | ~1.35 Å |
| Bond Length | C3-N | ~1.46 Å |
| Bond Angle | C6-C7-F | ~119.5° |
| Dihedral Angle | F-C7-C7a-O1 | ~179.8° |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a well-established methodology for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which can significantly aid in structure verification and peak assignment. nih.gov For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. nih.gov
The accuracy of these predictions depends heavily on the chosen level of theory (density functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govliverpool.ac.uk For ¹⁹F NMR, which is particularly relevant for this compound, specific DFT methods like ωB97X-D with basis sets such as aug-cc-pvdz have been shown to provide good accuracy, with root-mean-square errors around 3.5 ppm. worktribe.com Comparing the computationally predicted chemical shifts with experimental data allows for unambiguous assignment of signals to specific nuclei within the molecule. researchgate.net
| Nucleus | Predicted Chemical Shift (ppm) | Typical Accuracy (RMSD) |
|---|---|---|
| ¹H (e.g., H at C3) | Calculated Value | 0.07 - 0.19 ppm nih.gov |
| ¹³C (e.g., C3) | Calculated Value | 0.5 - 2.9 ppm nih.gov |
| ¹⁹F (F at C7) | Calculated Value | ~3.6 ppm worktribe.com |
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be used to explore the potential synthetic pathways and reactivity of this compound. For instance, a key step in the synthesis of similar 3-amino-2,3-dihydrobenzofurans involves an intramolecular nucleophilic aromatic substitution. nih.gov Computational methods can model this ring-closing reaction in detail.
By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. A true transition state is confirmed by frequency analysis, where it must exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govchemscene.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such studies provide fundamental insights into reaction feasibility, regioselectivity, and stereoselectivity. nih.gov
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (Precursor) | 0.0 |
| Transition State (TS) | +18.5 |
| Product (Cyclized) | -5.2 |
Conformational Analysis of the Chiral Dihydrobenzofuran Ring System
Computational methods can be used to perform a systematic conformational search. By rotating key single bonds (e.g., the C3-N bond) and analyzing the puckering of the dihydrofuran ring, a potential energy surface can be generated. This allows for the identification of all stable low-energy conformers. The relative stability of these conformers is governed by a combination of steric hindrance and subtle stereoelectronic effects. nih.gov In fluorinated compounds, effects such as the gauche effect or hyperconjugative interactions (e.g., n→σ* anomeric effects) involving the fluorine atom can significantly influence conformational preferences. nih.govresearchgate.net The presence of the amine group also introduces the possibility of intramolecular hydrogen bonding with the fluorine atom or the furan oxygen, which could further stabilize certain geometries.
Molecular Dynamics Simulations for Conformational Landscape (if applicable)
While static quantum chemical calculations can identify stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the molecule's dynamic behavior over time, typically in a simulated solvent environment. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the molecule's position and conformation evolve. rsc.org
For this compound, an MD simulation could reveal the conformational landscape by showing not only the preferred conformations but also the transitions between them. This provides information on the flexibility of the dihydrobenzofuran ring and the rotational freedom of the amine substituent. By analyzing the simulation trajectory, one can determine the population distribution of different conformers and the energy barriers for their interconversion. This dynamic picture is especially valuable for understanding how the molecule might adapt its shape upon interacting with other molecules. rsc.org
Chemical Transformations of the Amine Functionality
The primary amine at the C3 position is a key handle for derivatization, allowing for the introduction of a vast array of substituents that can modulate a compound's polarity, basicity, and ability to form hydrogen bonds.
The nucleophilic nature of the primary amine makes it highly reactive towards various electrophiles.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in building more complex molecules.
Alkylation: Introduction of alkyl groups can be achieved, though direct alkylation can sometimes lead to over-alkylation. Reductive amination serves as a more controlled method for introducing specific alkyl substituents.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields sulfonamides. The resulting sulfonamides are stable and can act as hydrogen bond donors. In peptide synthesis, related sulfonyl groups like 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) are used for amine protection, highlighting the utility of this transformation. nih.gov
| Reaction Type | Reagent Example | Product Functional Group | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | Base (e.g., triethylamine), aprotic solvent |
| Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | Secondary Amine (Isopropyl) | Acid catalyst, reducing agent |
| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., pyridine), CH₂Cl₂ |
These functional groups are particularly important in medicinal chemistry for their ability to participate in hydrogen bonding interactions with biological targets.
Amides: As mentioned, acylation is a straightforward method to form amides. A wide variety of carboxylic acids can be coupled to the amine using standard peptide coupling reagents (e.g., HATU, HBTU) to generate diverse amide libraries.
Ureas: The synthesis of ureas can be achieved by several methods. A common approach involves reacting the amine with an isocyanate. Alternatively, one-pot procedures can convert a Boc-protected amine into a urea (B33335) by in-situ generation of the isocyanate. organic-chemistry.org The synthesis of urea derivatives of related heterocyclic amines has been shown to be a potent strategy in drug discovery projects. nih.gov
Carbamates: Carbamates are readily formed, most notably through the use of the tert-butoxycarbonyl (Boc) protecting group. The reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) provides the N-Boc protected derivative. jk-sci.com This protection is crucial in multi-step syntheses to prevent the amine from undergoing unwanted side reactions. fishersci.co.ukorganic-chemistry.org The Boc group is stable under a variety of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). jk-sci.com
Modifications to the Aromatic and Furan Ring Systems
Further diversification of the scaffold can be achieved by modifying the benzofuran core itself.
Electrophilic aromatic substitution (EAS) reactions can introduce new substituents onto the benzene ring. The directing effects of the existing fluorine atom (ortho, para-directing) and the dihydrofuran ether oxygen (ortho, para-directing) influence the regioselectivity of these reactions. The primary sites for substitution are the C5 and C6 positions.
Research on the closely related 2,3-dihydrobenzofuran-7-carboxamide (B140375) has demonstrated that electrophilic substitution can be directed to the C5 position. nih.gov
Nitration: Treatment with nitric acid and trifluoroacetic acid can introduce a nitro group at the C5 position. nih.gov
Bromination: Reaction with bromine in acetic acid can install a bromine atom, also at the C5 position. nih.gov
The introduced nitro group can be further transformed, for example, by reduction to an amine, which can then be converted into other functionalities, such as a fluoro group via a Sandmeyer-type reaction (diazotization followed by treatment with tetrafluoroboric acid). nih.gov This multi-step process allows for the introduction of a wide range of substituents at the C5 position, significantly expanding the chemical diversity of the scaffold.
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃, Trifluoroacetic acid | C5 | 5-Nitro-2,3-dihydrobenzofuran derivative |
| Bromination | Br₂, Acetic acid | C5 | 5-Bromo-2,3-dihydrobenzofuran derivative |
Creating new stereocenters on the dihydrofuran ring is a sophisticated strategy to explore three-dimensional chemical space. The existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions. Several advanced methods have been developed for the synthesis of highly functionalized 2,3-dihydrobenzofurans that can be adapted for this purpose.
Dearomative Cycloadditions: Formal [3+2] cycloaddition reactions using 2-nitrobenzofurans (which can be formed from the dihydrobenzofuran scaffold) and various reaction partners can generate tricyclic products with multiple new and contiguous stereocenters with high diastereoselectivity. researchgate.net
Catalytic Asymmetric Reactions: Enantioselective methods, such as copper/BOX complex-catalyzed reactions of related phenols with diazoacetates, can create dihydrobenzofurans with quaternary carbon stereocenters. nih.gov Biocatalytic strategies using engineered myoglobins have achieved highly diastereo- and enantioselective cyclopropanation of benzofurans to yield stereochemically rich 2,3-dihydrobenzofurans. rochester.edu These methods highlight the potential to install new chiral centers at the C2 position.
Diversity-Oriented Synthesis of Compound Libraries Based on the Fluoro-dihydrobenzofuran-3-amine Core
Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore novel areas of chemical space for biological screening. cam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple points for diversification.
Synthetic strategies have been developed to produce libraries based on the general 2,3-dihydrobenzofuran scaffold. acs.orgnih.govresearchgate.net These often involve multi-component reactions where different building blocks are combined in a combinatorial fashion. For instance, libraries of 2-aryl-benzofuran-3-carboxamides and their dihydro-analogs have been prepared using various salicylaldehydes, aryl boronic acids, and amines. acs.org Similarly, a tandem SNAr-cyclocondensation reaction has been used to create a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov
By applying these principles, one can envision a DOS strategy starting with this compound:
Amine Derivatization: A set of diverse carboxylic acids, sulfonyl chlorides, and isocyanates are reacted with the core amine to create a library of amides, sulfonamides, and ureas.
Aromatic Ring Functionalization: A subset of this library is then subjected to electrophilic aromatic substitution (e.g., halogenation or nitration) at the C5 or C6 positions.
Further Elaboration: The newly introduced functional groups on the aromatic ring can be further modified (e.g., Suzuki or Buchwald-Hartwig coupling on a halogenated derivative) to add another layer of diversity.
Applications As a Chemical Scaffold in Drug Discovery Research
Design Principles for Novel Fluorinated Heterocyclic Leads and Core Structures
The strategic incorporation of fluorine and heterocyclic motifs is a cornerstone of modern drug design. nih.govmdpi.com The structure of (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine exemplifies several key design principles aimed at optimizing a molecule's drug-like properties.
The Role of Fluorine: The introduction of a fluorine atom into a lead compound is a well-established strategy to enhance its pharmaceutical profile. nih.govtandfonline.com The C-F bond is significantly stronger than a C-H bond, which can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. tandfonline.comresearchgate.netmdpi.com Fluorine's high electronegativity can also modulate the acidity (pKa) of nearby functional groups, such as the amine in the title compound, which can improve bioavailability and the strength of interactions with target proteins. mdpi.comresearchgate.net Furthermore, fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier. mdpi.combenthamscience.commdpi.com
The Dihydrobenzofuran Core: The 2,3-dihydrobenzofuran (B1216630) moiety provides a rigid, three-dimensional conformation. Unlike flat aromatic systems, this sp³-rich scaffold presents a more defined shape for interacting with the complex surfaces of biological targets like enzymes and receptors, which can lead to higher binding affinity and selectivity. acs.org This structural unit is found in numerous natural products and synthetic compounds with demonstrated biological activity, including antiviral, anti-inflammatory, and anticancer properties. acs.orgnih.gov
By combining these features, this compound serves as an advanced starting point for lead optimization, with built-in properties that address common challenges in drug development such as metabolic instability and poor membrane permeability.
Integration into Complex Chemical Architectures and Pharmacophores
The this compound scaffold is not an end product but a foundational building block. Its true value is realized when it is integrated into larger, more complex molecules designed to interact with specific biological targets. The amine group at the 3-position is a particularly versatile chemical handle. It can be readily modified through reactions such as acylation, alkylation, and reductive amination to attach a wide variety of other chemical groups and pharmacophores.
For instance, research on related 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffolds as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) illustrates how this core can be elaborated. nih.govacs.org In these studies, the primary amide was essential for activity, and the dihydrobenzofuran core served to correctly position it within the enzyme's active site. Further modifications, such as adding substituted benzylidene groups to the scaffold, led to the creation of highly potent and complex inhibitors. nih.gov Similarly, the amine of this compound can act as a key anchoring point to build out complex structures, allowing medicinal chemists to explore vast chemical space and tailor the final molecule's properties to a specific therapeutic goal.
Utility as Chiral Building Blocks in Asymmetric Synthesis of Complex Molecules
Biological systems are inherently chiral, and the different enantiomers (non-superimposable mirror images) of a drug can have dramatically different pharmacological effects. The use of enantiomerically pure compounds is therefore critical in drug development. this compound is a chiral building block, meaning it is supplied as a single enantiomer with a pre-defined stereochemistry at the C3 position.
Employing such a building block in a synthesis is a powerful strategy in medicinal chemistry. nih.gov It allows chemists to install a specific chiral center into a target molecule with absolute certainty, bypassing the need for complex asymmetric synthesis steps or costly chiral separation of the final product. nih.gov The synthesis of many complex chiral molecules, from natural products to pharmaceuticals, relies on this approach. nih.gov By starting with this compound, the desired stereochemistry is locked in from the beginning, ensuring that the final drug candidate has the optimal three-dimensional arrangement for interacting with its biological target. The importance of this is highlighted in studies where the (R)-enantiomer of a related dihydrobenzofuran derivative was found to be significantly more potent than the (S)-enantiomer. acs.org
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Diversification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a compound's structure to understand how chemical changes affect biological activity. nih.gov The this compound scaffold is an excellent platform for SAR exploration.
Research on related dihydrobenzofuran scaffolds provides a clear template for how such studies are conducted. In the development of PARP-1 inhibitors, researchers synthesized a library of analogs based on a 2,3-dihydrobenzofuran-7-carboxamide core. nih.govacs.org Their findings demonstrated key SAR principles:
Fluorination: The introduction of a fluorine atom at the 5-position resulted in a compound that was approximately five times more potent than its non-fluorinated counterpart. nih.govacs.org
Substitution: Adding a methyl group at the 2-position also enhanced potency.
Stereochemistry: The (R)-enantiomer at the 2-position was more active than the (S)-enantiomer, underscoring the importance of chirality. acs.org
These studies show how the dihydrobenzofuran scaffold can be systematically optimized. For this compound, SAR studies would typically involve creating a library of derivatives by modifying the amine at C3, while also potentially exploring additional substitutions on the aromatic ring to fine-tune electronic properties and binding interactions for a given target.
Table 1: SAR Data for Substituted 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors This interactive table showcases how modifications to the dihydrobenzofuran scaffold impact its inhibitory activity (IC₅₀) against the PARP-1 enzyme, based on published research. nih.govacs.org Lower IC₅₀ values indicate higher potency.
| Compound ID | Scaffold Modification | R¹ (at C5) | R² (at C2) | IC₅₀ (μM) | Fold Improvement vs. Lead (3) |
| 3 | Lead Compound | H | H | 9.45 | 1x |
| 20 | Fluorination | F | H | 2.12 | ~4.5x |
| 13a | Methylation | H | CH₃ | 9.87 | ~1x |
| rac-13c | Fluoro + Methyl | F | CH₃ | 2.45 | ~4x |
| (-)-13c | (R)-enantiomer | F | CH₃ | 1.10 | ~8.5x |
| (+)-13c | (S)-enantiomer | F | CH₃ | 4.80 | ~2x |
Comparative Analysis with Other Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Medicinal Chemistry Research
The value of the this compound scaffold is best understood when compared to related structures.
Dihydrobenzofuran vs. Benzofuran: The key difference lies in the saturation of the furan (B31954) ring. Benzofurans are flat, planar aromatic molecules. In contrast, 2,3-dihydrobenzofurans possess a non-planar, sp³-hybridized ring, which imparts a greater degree of three-dimensionality. acs.org This 3D character is increasingly sought after in drug design as it can lead to more specific interactions with protein binding sites and often results in improved physicochemical properties.
Fluorinated vs. Non-fluorinated Scaffolds: As demonstrated in the SAR data (Table 1), fluorination can significantly enhance biological potency. nih.govacs.org This is a common finding in medicinal chemistry. researchgate.netnih.gov The 7-fluoro substituent in the title compound provides advantages in metabolic stability and electronic modulation that are absent in its non-fluorinated analog, 2,3-dihydrobenzofuran-3-amine.
Comparison of Substituent Effects: The specific position and type of substituent are crucial. While the 7-fluoro group offers distinct advantages, other substitutions can also be beneficial. For example, studies have shown that bromine and other functional groups can also enhance the biological effects of benzofuran derivatives. nih.govnih.gov A comparison between this compound and its bromo-analog, (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine bldpharm.com, would reveal different steric and electronic properties, which could be exploited for targeting different proteins. Similarly, moving the fluorine to another position, such as C4, C5, or C6, would alter the molecule's properties, including the pKa of the amine group, leading to different biological activity profiles.
Table 2: Comparative Properties of Benzofuran-Based Scaffolds This table provides a qualitative comparison of different scaffold types to highlight the design advantages of the title compound.
| Scaffold Type | Key Structural Feature | Typical Advantage(s) | Typical Disadvantage(s) |
| Benzofuran | Fully aromatic, planar | Rigid, synthetically accessible | Lacks 3D shape, may have higher metabolic turnover |
| 2,3-Dihydrobenzofuran | Saturated furan ring, non-planar | Increased 3D character, improved selectivity | May be more flexible |
| Fluorinated Dihydrobenzofuran (e.g., the title compound) | C-F bond | Enhanced metabolic stability, modulated pKa, improved potency | Synthetic challenge |
| Non-fluorinated Dihydrobenzofuran | C-H bond | Simpler synthesis | More susceptible to metabolic oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
